molecular formula C13H16N2O2S2 B11092366 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(2-hydroxyethyl)sulfanyl]acetamide

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(2-hydroxyethyl)sulfanyl]acetamide

Cat. No.: B11092366
M. Wt: 296.4 g/mol
InChI Key: CFWAEMZBYLLGRS-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(2-hydroxyethyl)sulfanyl]acetamide: is a complex organic compound featuring a benzothiophene core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of functional groups such as cyano, hydroxyethyl, and sulfanyl makes it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(2-hydroxyethyl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Benzothiophene Core: The initial step involves the cyclization of a suitable precursor to form the benzothiophene ring. This can be achieved through a Friedel-Crafts acylation reaction followed by cyclization.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide.

    Attachment of the Hydroxyethyl Group: The hydroxyethyl group is typically introduced through an alkylation reaction using ethylene oxide or a similar reagent.

    Formation of the Sulfanylacetamide Moiety: The final step involves the reaction of the intermediate with 2-mercaptoacetic acid or its derivatives to form the sulfanylacetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) for oxidation of the sulfanyl group.

    Reduction: Lithium aluminum hydride (LiAlH4) for reduction of the cyano group.

    Substitution: Alkyl halides or sulfonates for substitution reactions involving the hydroxyethyl group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for a wide range of chemical modifications, making it useful in the development of new materials and catalysts.

Biology

In biological research, this compound may be studied for its potential biological activities. The presence of the benzothiophene core, along with the cyano and hydroxyethyl groups, suggests that it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(2-hydroxyethyl)sulfanyl]acetamide could be explored for its potential therapeutic effects. Its structure suggests it could act as an inhibitor or modulator of specific enzymes or receptors.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its functional groups allow for easy incorporation into larger molecular frameworks.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(2-hydroxyethyl)sulfanyl]acetamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or modulating their activity. The cyano group could form hydrogen bonds or electrostatic interactions with target proteins, while the hydroxyethyl and sulfanyl groups could enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide: Lacks the hydroxyethyl and sulfanyl groups, making it less versatile in chemical reactions.

    N-(4-cyano-5,6,7,8-tetrahydro-2-benzothiophen-3-yl)-2-[(2-hydroxyethyl)sulfanyl]acetamide: Similar structure but with different positioning of the cyano group, which could affect its reactivity and biological activity.

    N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(2-hydroxyethyl)thio]acetamide: Similar but with a thioether instead of a sulfanyl group, which could influence its oxidation state and reactivity.

Uniqueness

The unique combination of the cyano, hydroxyethyl, and sulfanyl groups in N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(2-hydroxyethyl)sulfanyl]acetamide makes it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from similar compounds.

Properties

Molecular Formula

C13H16N2O2S2

Molecular Weight

296.4 g/mol

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2-hydroxyethylsulfanyl)acetamide

InChI

InChI=1S/C13H16N2O2S2/c14-7-10-9-3-1-2-4-11(9)19-13(10)15-12(17)8-18-6-5-16/h16H,1-6,8H2,(H,15,17)

InChI Key

CFWAEMZBYLLGRS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CSCCO)C#N

Origin of Product

United States

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